molecular formula C12H24O3 B1233751 (S)-3-hydroxylauric acid

(S)-3-hydroxylauric acid

Cat. No. B1233751
M. Wt: 216.32 g/mol
InChI Key: MUCMKTPAZLSKTL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-hydroxylauric acid is the (S)-enantiomer of 3-hydroxylauric acid. It is an enantiomer of a (R)-3-hydroxylauric acid.

Scientific Research Applications

1. Biotechnological Production and Applications

(S)-3-Hydroxylauric acid, a valuable platform chemical, can be biologically produced from glucose or glycerol. This biotechnological approach offers an alternative to chemical synthesis, emphasizing sustainability and environmental friendliness. The use of this compound extends to the synthesis of polymers and other derivatives, showcasing its versatility in various industrial applications. (Kumar, Ashok, & Park, 2013)

2. Metabolic Engineering for Enhanced Production

Metabolic engineering strategies, such as modifying glycerol metabolism in microbes like Klebsiella pneumoniae and Escherichia coli, have been pivotal in improving the production of this compound. These strategies focus on optimizing the metabolic pathways to increase yield and efficiency, potentially leading to industrial-scale production of this chemical. (Li, Wang, Ge, & Tian, 2016); (Jers, Kalantari, Garg, & Mijakovic, 2019)

3. Role in Bio-Based Material Production

The significance of this compound extends to the production of bio-based materials. For instance, in its polymerized form, it can be used in bioplastic production, highlighting its potential in creating sustainable and environmentally friendly materials. (Vidra & Németh, 2017)

4. Microbial Tolerance and Adaptation Studies

Studies on microbial tolerance to this compound have provided insights into the mechanisms of resistance to organic acids in cells. This research is crucial for the development of robust cell factories capable of high-concentration production of this acid, particularly in industrial settings. (Kildegaard et al., 2014)

5. Pathway Engineering for Biosynthesis

The exploration and engineering of biosynthetic pathways for this compound production have been a significant area of research. These pathways are essential for establishing biotechnological routes for production, focusing on mass and redox balances, thermodynamic favorability, and the integration of pathways in microbial systems. (Jiang, Meng, & Xian, 2009)

properties

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

(3S)-3-hydroxydodecanoic acid

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m0/s1

InChI Key

MUCMKTPAZLSKTL-NSHDSACASA-N

Isomeric SMILES

CCCCCCCCC[C@@H](CC(=O)O)O

SMILES

CCCCCCCCCC(CC(=O)O)O

Canonical SMILES

CCCCCCCCCC(CC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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